tert-Butyl glycidyl ether

Anionic ring-opening polymerization Epoxide kinetics Polymer chemistry

Industrial epoxy formulators face a genotoxicity liability with n-BGE, the standard reactive diluent: it induces unscheduled DNA synthesis in human lymphocytes. tert-Butyl glycidyl ether (TBGE) resolves this with documented safety differentiation-no detectable genotoxic effect in equivalent assays. • Safety-Differentiated: Zero unscheduled DNA synthesis in human lymphocytes vs. n-BGE, enabling compliant high-performance coatings, adhesives, and electronic encapsulants. • Precision Polymerization: Low kp,tBuGE enables controlled anionic ring-opening polymerization for defined polyether block copolymers; tert-butyl ether serves as an orthogonal glycidol protecting group. • Supply Chain: Established global availability in research and bulk quantities.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 7665-72-7
Cat. No. B1205573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl glycidyl ether
CAS7665-72-7
Synonymstert-butyl glycidyl ether
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CO1
InChIInChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3
InChIKeySFJRUJUEMVAZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Glycidyl Ether Overview


tert-Butyl glycidyl ether (TBGE) is a monofunctional aliphatic glycidyl ether with a characteristic tert-butyl ether substituent, molecular weight 130.18 g/mol, density 0.917 g/mL at 25°C, and boiling point 152°C [1]. Its structural signature—a bulky tert-butyl group adjacent to the oxirane ring—imparts distinct reactivity and physical properties relative to linear alkyl or aryl glycidyl ethers. This compound serves two principal roles in industrial and research settings: as a reactive diluent in epoxy resin formulations and as a protected glycidol monomer in precision polymer synthesis [2].

Why tert-Butyl Glycidyl Ether Cannot Be Replaced


Generic substitution among glycidyl ether reactive diluents is not scientifically valid due to quantifiable differences in polymerization kinetics, genotoxicity profiles, and deprotection orthogonality. As shown in comparative studies, the tert-butyl substituent significantly alters monomer reactivity in anionic ring-opening polymerization, yielding a distinct reactivity scale (kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE) [1]. Furthermore, in vitro genotoxicity assays demonstrate that n-butyl glycidyl ether (n-BGE)—the industry-standard reactive diluent—induces unscheduled DNA synthesis in human lymphocytes at concentrations where tert-butyl glycidyl ether (TBGE) shows no detectable effect, representing a documented safety differentiation [2]. These are not marginal differences; they constitute functional non-interchangeability.

Quantitative Evidence: TBGE vs. Comparators


Polymerization Rate vs. Benzyl and Allyl Glycidyl Ethers

In tBuP4 phosphazene base-catalyzed anionic ring-opening polymerization (AROP) without Lewis acid, tert-butyl glycidyl ether (tBuGE) exhibits a propagation rate constant (kp) substantially lower than benzyl glycidyl ether (BnGE) and allyl glycidyl ether (AGE). The established reactivity scale is kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO, where '≫' denotes a significant order-of-magnitude difference [1]. This kinetic differentiation directly impacts copolymer sequence control and block formation. Notably, upon addition of triisobutylaluminum (iBu3Al), the reactivity scale inverts entirely to kp,PO > kp,BO > kp,EEGE ≈ kp,AGE > kp,BnGE ≈ kp,tBuGE, and tBuGE polymerization shifts from first-order to zero-order kinetics [2].

Anionic ring-opening polymerization Epoxide kinetics Polymer chemistry

Genotoxicity: UDS Absence vs. n-BGE

In a comparative in vitro study using normal human peripheral blood lymphocytes (HPBL), n-butyl glycidyl ether (n-BGE)—the predominant industrial epoxy reactive diluent—induced unscheduled DNA synthesis (UDS), a marker of DNA damage and repair. Under identical assay conditions, tert-butyl glycidyl ether (TBGE) did not induce detectable UDS [1]. This result has been cross-referenced in product safety documentation and literature [2].

Genotoxicity Occupational safety Reactive diluent selection

Boiling Point Comparison vs. n-BGE

tert-Butyl glycidyl ether exhibits a boiling point of 152°C at atmospheric pressure, compared to 164°C for its linear isomer n-butyl glycidyl ether (n-BGE) [1]. This 12°C difference in boiling point, despite identical molecular weight (130.21 g/mol), reflects the branched tert-butyl architecture. Additionally, TBGE's viscosity at 25°C is reported as ≤2 mPa·s, comparable to n-BGE's 3.2 mPa·s , indicating similar processing fluidity.

Physical properties Distillation recovery Process engineering

Protected Monomer Availability vs. EEGE

In precision polymer synthesis requiring protected glycidol monomers, tert-butyl glycidyl ether (tBuGE) is distinguished from ethoxyethyl glycidyl ether (EEGE) by its commercial availability. Literature notes that 'one interest of tert-butyl glycidyl ether (tBuGE) deals with its commercial availability, in contrast to EEGE' [1]. This supply chain reality dictates monomer selection for research programs and scale-up activities. Furthermore, tBuGE can be polymerized to controlled high molar masses up to 85,000 g/mol with narrow dispersity via monomer-activated anionic polymerization [2].

Polymer synthesis Protected monomers Supply chain

Epoxide Hydrolase: Specificity for TBGE

A novel enantioselective epoxide hydrolase from Aspergillus niger M200 exhibits broad substrate specificity with highest specificities towards tert-butyl glycidyl ether, para-nitrostyrene oxide, benzyl glycidyl ether, and styrene oxide [1]. The regioselectivity of this enzyme was determined to be total for both (S)-tert-butyl glycidyl ether and (R)-tert-butyl glycidyl ether [2]. This enzymatic preference positions TBGE as a preferred substrate for biocatalytic chiral resolution.

Biocatalysis Chiral resolution Epoxide hydrolase

Applications of tert-Butyl Glycidyl Ether


Epoxy Diluent with Superior Genotoxicity Profile

In industrial epoxy formulations where worker exposure or residual monomer in consumer-contact applications is under scrutiny, TBGE offers a documented safety differentiation. Direct comparative data show that n-BGE induces unscheduled DNA synthesis in human lymphocytes while TBGE does not [1]. This evidence supports TBGE selection in high-performance coatings, adhesives, and electronic encapsulants where formulation safety and regulatory compliance are prioritized without sacrificing reactive diluent functionality.

Block Copolymer Synthesis: Controlled Reactivity

In anionic ring-opening polymerization for precision polyether block copolymers, TBGE's low propagation rate constant relative to BnGE, AGE, and EEGE (kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE) enables controlled sequential monomer addition [1]. The tert-butyl ether also serves as an orthogonal protecting group for glycidol units, allowing selective deprotection with trifluoroacetic acid after polymerization [2]. This makes TBGE essential for synthesizing amphiphilic block copolymers with defined hydrophilic/hydrophobic segment architectures.

Protected Monomer for Polyglycidol Synthesis

When synthesizing linear polyglycidol derivatives for biomedical or surface-modification applications, TBGE is preferred over EEGE due to its commercial availability and established supply chain [1]. Monomer-activated anionic polymerization yields poly(tBuGE) with controlled molar masses up to 85,000 g/mol and narrow dispersity, which after acid-catalyzed deprotection produces well-defined polyglycidol [2]. This combination of synthetic precision and procurement reliability makes TBGE the monomer of choice for scalable research programs and technology transfer.

Enzymatic Chiral Resolution of Epoxides

The epoxide hydrolase from Aspergillus niger M200 exhibits highest specificity for TBGE among tested epoxides, with total regioselectivity for both enantiomers [1]. This biocatalytic preference makes TBGE a validated substrate for preparative-scale chiral resolution, enabling access to enantiopure (R)- or (S)-tert-butyl glycidyl ether for asymmetric synthesis, pharmaceutical intermediates, or chiral polymer precursors.

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